molecular formula C20H27N5O3 B15188625 Benzeneacetic acid, 2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)ethyl ester CAS No. 127375-11-5

Benzeneacetic acid, 2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)ethyl ester

Cat. No.: B15188625
CAS No.: 127375-11-5
M. Wt: 385.5 g/mol
InChI Key: MATQOGBGDGPXQD-UHFFFAOYSA-N
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Description

Benzeneacetic acid, 2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)ethyl ester is a complex organic compound with a unique structure that combines a benzene ring, an acetic acid moiety, and a triazine ring substituted with a morpholine group and a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetic acid, 2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)ethyl ester typically involves multiple steps. One common approach is to start with the preparation of the triazine ring, followed by the introduction of the morpholine group and the propyl chain. The final step involves the esterification of benzeneacetic acid with the triazine derivative.

    Triazine Ring Formation: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines under controlled conditions.

    Morpholine Substitution: The morpholine group is introduced via nucleophilic substitution, where morpholine reacts with the triazine ring.

    Propyl Chain Addition: The propyl chain is added through alkylation reactions using propyl halides.

    Esterification: The final step involves the esterification of benzeneacetic acid with the triazine derivative using standard esterification reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid, 2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert ester groups to alcohols.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles like amines, thiols, or alcohols

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Substituted triazine derivatives

    Hydrolysis: Benzeneacetic acid, alcohols

Scientific Research Applications

Benzeneacetic acid, 2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzeneacetic acid, 2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)ethyl ester involves its interaction with specific molecular targets. The triazine ring can form hydrogen bonds and π-π interactions with proteins, affecting their function. The morpholine group can enhance the compound’s solubility and facilitate its transport across cell membranes. The propyl chain may contribute to the compound’s lipophilicity, influencing its distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Benzeneacetic acid, 2-(4-morpholinyl)ethyl ester
  • Benzeneacetic acid, a,a-diphenyl-, 2-(4-morpholinyl)ethyl ester

Uniqueness

Benzeneacetic acid, 2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)ethyl ester is unique due to the presence of the triazine ring with a morpholine group and a propyl chain, which imparts distinct chemical and biological properties. This combination of functional groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

127375-11-5

Molecular Formula

C20H27N5O3

Molecular Weight

385.5 g/mol

IUPAC Name

2-[(4-morpholin-4-yl-6-propyl-1,3,5-triazin-2-yl)amino]ethyl 2-phenylacetate

InChI

InChI=1S/C20H27N5O3/c1-2-6-17-22-19(24-20(23-17)25-10-13-27-14-11-25)21-9-12-28-18(26)15-16-7-4-3-5-8-16/h3-5,7-8H,2,6,9-15H2,1H3,(H,21,22,23,24)

InChI Key

MATQOGBGDGPXQD-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=NC(=N1)N2CCOCC2)NCCOC(=O)CC3=CC=CC=C3

Origin of Product

United States

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